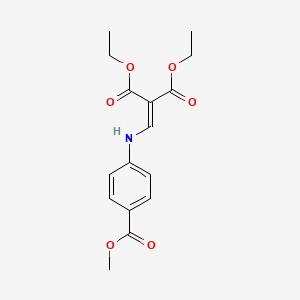
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate is an organic compound known for its versatile applications in synthetic chemistry. This compound features a malonate ester functional group, which is often utilized in various chemical reactions due to its reactivity. The presence of the methoxycarbonyl and phenylamino groups further enhances its chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate typically involves the condensation of diethyl malonate with 4-(methoxycarbonyl)aniline. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the deprotonation of the malonate ester, allowing it to react with the aniline derivative. The reaction is typically conducted under reflux conditions in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents and reagents is also optimized to reduce costs and environmental impact, often involving the recycling of solvents and the use of greener alternatives where possible.
化学反应分析
Types of Reactions
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malonate ester group.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form more complex structures.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dichloromethane.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines or alcohols, while condensation reactions can produce various substituted malonates or more complex heterocyclic compounds.
科学研究应用
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of various drugs. Its structural features allow for modifications that can lead to the development of new medications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its versatility in chemical reactions makes it a useful component in various manufacturing processes.
作用机制
The mechanism by which Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the malonate ester group, which can undergo deprotonation and subsequent nucleophilic attack. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors are studied to understand its potential therapeutic effects. These interactions often involve binding to active sites or altering the function of biological macromolecules.
相似化合物的比较
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester that lacks the methoxycarbonyl and phenylamino groups, making it less reactive in certain types of reactions.
Methyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate: Similar in structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate: Another similar compound with slight variations in the ester group, influencing its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications.
属性
IUPAC Name |
diethyl 2-[(4-methoxycarbonylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c1-4-22-15(19)13(16(20)23-5-2)10-17-12-8-6-11(7-9-12)14(18)21-3/h6-10,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZMRDZABAIYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
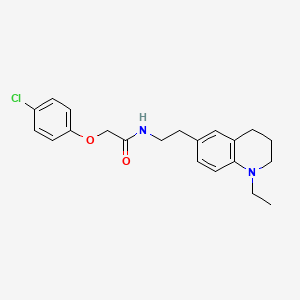

![4-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}-1H-indole](/img/structure/B2662468.png)
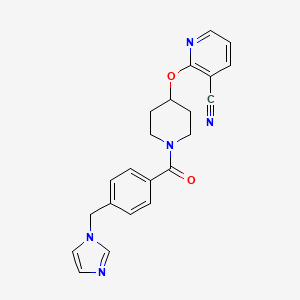
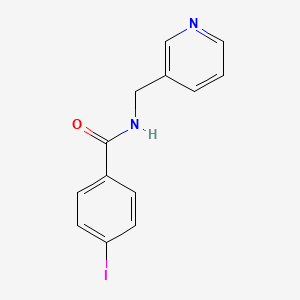
![N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2662475.png)

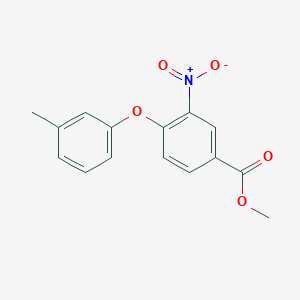
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B2662482.png)
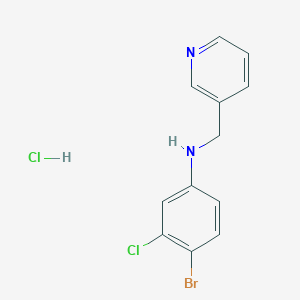
![2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2662484.png)
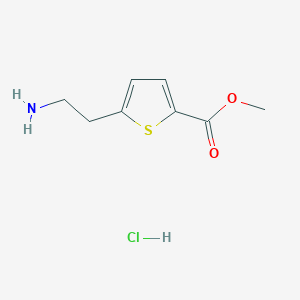
![6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2662487.png)
![2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662488.png)
